N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-5-methylisoxazole-3-carboxamide
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Overview
Description
The compound “N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-5-methylisoxazole-3-carboxamide” is a derivative of thiazolidine-2,4-dione . Thiazolidine-2,4-dione derivatives are known to possess a wide range of promising biological activities .
Molecular Structure Analysis
The molecular structure of this compound would include a thiazolidine-2,4-dione ring attached to a cyclohexyl group and a 5-methylisoxazole-3-carboxamide group. The exact structure would need to be confirmed through spectroscopic methods such as FTIR, NMR, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. Thiazolidine-2,4-dione derivatives are known to undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific functional groups present in the molecule. These properties could be determined through various analytical techniques .Scientific Research Applications
Antimicrobial and Antifungal Activity
Research has shown that novel thiazolidine-2,4-dione carboxamide and amino acid derivatives exhibit antimicrobial and antifungal activities. These compounds were synthesized and evaluated against several Gram-positive and Gram-negative bacteria, as well as fungal isolates. Some derivatives demonstrated weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity. This indicates the potential of such compounds in developing new antimicrobial agents (Abd Alhameed et al., 2019).
Antitumor Agents
Benzothiazole derivatives based on 2-methyl-4-nitro-2H-pyrazole-3-carboxylic acid[2-(cyclohexanecarbonylamino)benzothiazol-6-yl]amide have been designed, synthesized, and evaluated for their potent antitumor activities. One such derivative exhibited excellent in vivo inhibitory effects on tumor growth, highlighting the potential of these compounds as antitumor agents (Yoshida et al., 2005).
Anticancer Activity
Fluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles were synthesized and demonstrated potent cytotoxicity in vitro against sensitive human breast and other cancer cell lines, showing a potential pathway for anticancer drug development (Hutchinson et al., 2001).
Chemical Synthesis and Organic Chemistry
Isoxazolidines, synthesized through copper-catalyzed aminooxygenation of N-sulfonyl-O-butenyl hydroxylamines, are valuable in organic synthesis, drug discovery, and chemical biology. This method provides substituted isoxazolidines with excellent yields and diastereoselectivities, showcasing the role of such compounds in facilitating organic synthesis and drug development (Karyakarte et al., 2012).
Future Directions
The future directions for this compound could involve further studies to determine its biological activities and potential therapeutic applications. Given the known activities of thiazolidine-2,4-dione derivatives, this compound could be of interest in the fields of medicinal chemistry and drug discovery .
Mechanism of Action
Target of Action
The primary target of this compound is the Peroxisome proliferator-activated receptor-γ (PPAR-γ) . PPAR-γ is a nuclear receptor that plays a crucial role in regulating adipogenesis, lipid metabolism, and insulin sensitivity .
Mode of Action
This compound acts as a partial agonist of PPAR-γ . It binds to the PPAR-γ receptor, leading to conformational changes that allow the receptor to regulate the expression of specific genes involved in glucose and lipid metabolism . The compound’s unique structure, which includes a thiazolidinedione ring, is key to its binding mechanism .
Biochemical Pathways
Upon activation, PPAR-γ modulates several biochemical pathways involved in lipid metabolism, glucose homeostasis, and inflammation . This includes the upregulation of genes involved in fatty acid storage and glucose metabolism, which can lead to improved insulin sensitivity .
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The activation of PPAR-γ by this compound can lead to a decrease in insulin resistance, making it potentially beneficial for the treatment of type 2 diabetes . Furthermore, as a partial agonist, it may avoid some of the adverse effects associated with full PPAR-γ agonists, such as weight gain and congestive heart disorders .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the presence of other drugs (drug-drug interactions), individual patient characteristics (such as age, genetics, disease state), and lifestyle factors (such as diet and exercise) .
properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-8-6-10(16-21-8)13(19)15-9-4-2-3-5-11(9)17-12(18)7-22-14(17)20/h6,9,11H,2-5,7H2,1H3,(H,15,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTWEZXGKVOCFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2CCCCC2N3C(=O)CSC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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